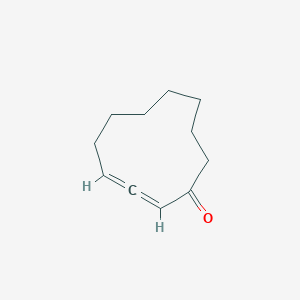
Cycloundeca-2,3-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloundeca-2,3-dien-1-one is an organic compound characterized by an 11-membered ring structure with two double bonds at positions 2 and 3, and a ketone group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloundeca-2,3-dien-1-one can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of buta-2,3-dien-1-ol with specific catalysts and reagents can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring systems is crucial in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cycloundeca-2,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in cycloundeca-2,3-dien-1-ol.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted this compound derivatives .
Scientific Research Applications
Cycloundeca-2,3-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
Cycloundeca-2,3-dien-1-one can be compared with other similar compounds, such as cyclopentadienone and its derivatives. These compounds share some structural similarities but differ in their ring size and functional groups. This compound’s unique 11-membered ring and specific double bond positions distinguish it from other related compounds, providing it with distinct chemical and biological properties .
Comparison with Similar Compounds
- Cyclopentadienone
- Cyclohexadienone
- Cyclooctadienone
These compounds, while similar in some aspects, exhibit different reactivity and applications due to their unique structural features.
Properties
CAS No. |
62156-40-5 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
InChI |
InChI=1S/C11H16O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h5,9H,1-4,6,8,10H2 |
InChI Key |
UIURBRCDDNPYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=C=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















